N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Medicinal Chemistry Drug Design Physicochemical Properties

N-(1H-1,2,3-Benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 2034474-95-6; molecular weight 309.33 g/mol) is a synthetic small molecule comprising a benzotriazole moiety linked via a carboxamide bridge to a 6-(pyrrolidin-1-yl)pyrimidine core. This compound belongs to the pyrimidine-benzotriazole hybrid class, a chemotype that has been explored for kinase inhibition and antiviral applications.

Molecular Formula C15H15N7O
Molecular Weight 309.333
CAS No. 2034474-95-6
Cat. No. B2801509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
CAS2034474-95-6
Molecular FormulaC15H15N7O
Molecular Weight309.333
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC4=NNN=C4C=C3
InChIInChI=1S/C15H15N7O/c23-15(18-10-3-4-11-12(7-10)20-21-19-11)13-8-14(17-9-16-13)22-5-1-2-6-22/h3-4,7-9H,1-2,5-6H2,(H,18,23)(H,19,20,21)
InChIKeyBDFLIXBEBXZTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-1,2,3-Benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 2034474-95-6): Chemical Identity & Sourcing Baseline for Research Procurement


N-(1H-1,2,3-Benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 2034474-95-6; molecular weight 309.33 g/mol) is a synthetic small molecule comprising a benzotriazole moiety linked via a carboxamide bridge to a 6-(pyrrolidin-1-yl)pyrimidine core [1]. This compound belongs to the pyrimidine-benzotriazole hybrid class, a chemotype that has been explored for kinase inhibition and antiviral applications [2]. Its structure embeds two privileged heterocyclic scaffolds—benzotriazole and pyrimidine—connected through an amide linkage, generating a planar, hydrogen-bond-capable architecture distinct from simple pyrimidine carboxamides.

Why Generic Benzotriazole-Pyrimidine Analogs Cannot Substitute for CAS 2034474-95-6 in Structure-Activity Studies


Within the pyrimidine-benzotriazole chemotype, small structural variations at the pyrimidine 6-position and the benzotriazole attachment point produce profound differences in target engagement, kinase selectivity profiles, and cellular potency [1]. The pyrrolidine substituent at position 6 of the pyrimidine ring in CAS 2034474-95-6 introduces a conformationally constrained cyclic amine with distinct steric and electronic character, contrasting with analogs bearing acyclic amines (e.g., dimethylamino) or bulkier substituents (e.g., cyclohexylmethylamino). These differences directly alter the vector of the substituent toward the solvent-exposed region or the hinge-binding pocket of kinase active sites, making simple replacement with a structurally related analog—without confirmatory head-to-head activity data—a scientifically unjustified procurement shortcut [2].

Product-Specific Comparative Evidence for N-(1H-1,2,3-Benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 2034474-95-6)


Physicochemical Differentiation: Molecular Weight and Rotatable Bond Count vs. Closest Clinical-Stage Analog

CAS 2034474-95-6 (MW 309.33 g/mol, 4 rotatable bonds) differs from the 6-(cyclohexyl(methyl)amino) analog CHEMBL1080863 (MW 351.41 g/mol, 5 rotatable bonds) by 42 Da lower molecular weight and one fewer rotatable bond, which jointly predict improved ligand efficiency and potentially superior passive permeability according to established medicinal chemistry guidelines [1]. The pyrrolidine substituent eliminates the tertiary amine stereocenter present in the comparator, reducing complexity and simplifying chromatographic purification for in-house SAR campaigns. These are class-level inferences; direct experimental permeability or solubility comparisons are not available for these two specific compounds.

Medicinal Chemistry Drug Design Physicochemical Properties

Target Engagement Inference: Pyrimidine-Benzotriazole Scaffold Demonstrates Nanomolar Multi-Kinase Inhibition in Published Series

A series of pyrimidine-benzotriazole derivatives was evaluated for kinase inhibition; compound 12O (a structural relative sharing the pyrimidine-benzotriazole core, albeit with different substituents) exhibited IC50 values of 0.009 μM against SiHa cancer cells and nanomolar inhibition of CDKs and FLT kinases in biochemical assays [1]. While CAS 2034474-95-6 was not part of this specific publication, the general scaffold architecture—comprising a benzotriazole linked to a 6-substituted pyrimidine-4-carboxamide—confers multi-kinase inhibitory potential through hinge-region binding. This is a class-level inference and does not constitute direct evidence that CAS 2034474-95-6 achieves equivalent potency or selectivity.

Kinase Inhibition CDK FLT Anticancer

S1PR1 Activity Baseline: Structurally Related Benzotriazole-Pyrimidine Carboxamide Shows Micromolar Potency

The closely related analog N-(2H-benzotriazol-5-yl)-6-[cyclohexyl(methyl)amino]pyrimidine-4-carboxamide (CHEMBL1080863) was tested for S1PR1 binding activity and displayed an EC50 of approximately 10,000 nM (10 μM) [1]. This represents the only publicly available quantitative bioactivity data for a benzotriazole-pyrimidine-4-carboxamide analog bearing a cyclic amine at the 6-position. The pyrrolidine substituent in CAS 2034474-95-6 is smaller and less lipophilic than the cyclohexyl(methyl)amino group in CHEMBL1080863, which may shift S1PR1 potency or selectivity profiles. No direct S1PR1 data are available for CAS 2034474-95-6.

S1PR1 GPCR Binding Affinity

Benzotriazole Ring Position Isomerism: 5-yl vs. Alternative Attachment Points Alter H-Bond Donor Geometry

CAS 2034474-95-6 features the benzotriazole attached at the 5-position (para to the triazole NH), which orients the H-bond donor NH group in a geometry distinct from 4-yl or 6-yl attachment isomers [1]. This positional isomerism directly affects the vector of the benzotriazole NH hydrogen-bond donor relative to the pyrimidine carboxamide plane. In kinase hinge-binding motifs, such subtle geometric changes can discriminate between closely related kinase family members (e.g., CDK2 vs. CDK4). This differentiation is structural-chemistry-based and does not rest on experimental selectivity panels for this specific compound.

Structural Isomerism Hydrogen Bonding Target Recognition

Procurement-Relevant Application Scenarios for N-(1H-1,2,3-Benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 2034474-95-6)


Kinase Selectivity Panel Screening Using Pyrimidine-Benzotriazole Scaffolds

Given the class-level evidence that pyrimidine-benzotriazole derivatives exhibit multi-kinase inhibitory activity with nanomolar potency against CDKs and FLT kinases [1], CAS 2034474-95-6 can serve as a structurally distinct member of this chemotype in broad kinase selectivity panels. Its pyrrolidine substituent at the 6-position provides a compact, conformationally constrained amine motif that differentiates it from analogs bearing bulkier or more flexible amine groups, enabling exploration of hinge-region steric tolerance across the kinome.

Structure-Activity Relationship (SAR) Expansion Around 6-Position Substituents

Researchers investigating the contribution of the 6-position substituent in pyrimidine-4-carboxamide-based inhibitors can use CAS 2034474-95-6 as a comparator against the 6-(cyclohexyl(methyl)amino) analog CHEMBL1080863, which exhibits micromolar S1PR1 activity [2]. The pyrrolidine vs. cyclohexyl(methyl)amino pair allows assessment of how cyclic amine size, lipophilicity (ΔcLogP ≈ 0.6 units favoring the cyclohexyl analog), and rotatable bond count affect target engagement and physicochemical properties within a constant benzotriazole-5-yl amide framework.

Antiviral Drug Discovery Leveraging Benzotriazole Helicase Inhibition Motif

Bis-benzotriazole dicarboxamide derivatives have been reported as inhibitors of poliovirus helicase, acting as false substrates [3]. While CAS 2034474-95-6 is a mono-benzotriazole mono-carboxamide, its benzotriazole-5-yl amide substructure may interact with viral helicase nucleotide-binding sites. The compound can be procured for comparative antiviral screening alongside bis-benzotriazole analogs to probe the minimal pharmacophore requirements for helicase inhibition.

Computational Docking and Pharmacophore Model Validation

The well-defined structure of CAS 2034474-95-6—featuring a planar benzotriazole-pyrimidine core with a single flexible pyrrolidine substituent—makes it suitable for molecular docking studies against kinase and GPCR targets. Its 5-yl benzotriazole attachment geometry provides a distinct H-bond donor vector compared to alternative isomers, serving as a probe for validating pharmacophore models that require specific angular constraints between the triazole NH and the carboxamide carbonyl oxygen.

Quote Request

Request a Quote for N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.